molecular formula C12H14ClNO3 B2954310 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid CAS No. 866821-26-3

5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid

Cat. No.: B2954310
CAS No.: 866821-26-3
M. Wt: 255.7
InChI Key: WSRZWWVHZMLUGL-UHFFFAOYSA-N
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Description

5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid is a chemical compound with the molecular formula C12H14ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorobenzyl group attached to an amino-oxopentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-chlorobenzylamine with a suitable oxopentanoic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzoic acid: Another compound with a chlorobenzyl group, used in the preparation of disease-modifying antirheumatic drugs (DMARDs).

    5-Chloroanthranilic acid: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-chlorophenyl)methylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-5-2-1-4-9(10)8-14-11(15)6-3-7-12(16)17/h1-2,4-5H,3,6-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRZWWVHZMLUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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